4-(4-ethoxyphenyl)phthalazine-1(2H)-thione
Overview
Description
4-(4-ethoxyphenyl)phthalazine-1(2H)-thione is a heterocyclic compound with the molecular formula C16H14N2OS. It belongs to the class of phthalazine derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)phthalazine-1(2H)-thione typically involves the reaction of phthalhydrazide with 4-ethoxybenzaldehyde under specific conditions. One common method includes the use of β-cyclodextrine-SO3H as a recyclable catalyst, which allows for an environmentally benign and efficient synthesis . The reaction is carried out under solvent-free conditions, combining various aldehydes with cyclic 1,3-diketones and phthalhydrazide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green solvents is emphasized to ensure high atom-economy, operational simplicity, and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)phthalazine-1(2H)-thione undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-(4-ethoxyphenyl)phthalazine-1(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-ethoxyphenyl)phthalazine-1(2H)-thione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-1-yl)-4-(4-ethoxyphenyl)phthalazine
- 2-(2-chlorophenyl)phthalazine-1(2H)-one
Uniqueness
4-(4-ethoxyphenyl)phthalazine-1(2H)-thione is unique due to its specific structural features, which confer distinct biological and pharmacological properties. Its ethoxyphenyl group and thione moiety contribute to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2H-phthalazine-1-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-19-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20)18-17-15/h3-10H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQXCLXJVDAHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323635 | |
Record name | 4-(4-ethoxyphenyl)-2H-phthalazine-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692276-84-9 | |
Record name | 4-(4-ethoxyphenyl)-2H-phthalazine-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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